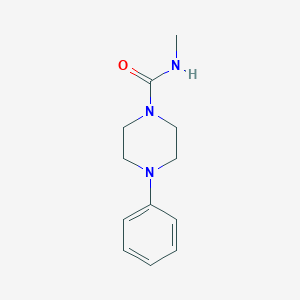![molecular formula C15H15ClN2O3S B4441083 N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441083.png)
N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as NSC 726189, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide class of compounds and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in the regulation of cell growth and division. This enzyme, known as Aurora kinase A, is overexpressed in many different types of cancer cells and is a promising target for cancer treatment.
Biochemical and Physiological Effects
This compound 726189 has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, this compound 726189 has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. These effects make this compound 726189 a promising candidate for the treatment of a range of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, there are also some limitations to its use. This compound 726189 is a highly potent compound and must be handled with care to avoid exposure to researchers.
Direcciones Futuras
There are several future directions for research involving N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189. One promising area of research is in the development of new cancer treatments based on this compound. Another area of research is in the development of new anti-inflammatory and anti-angiogenic agents. Additionally, there is potential for the use of this compound 726189 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound 726189 in these areas.
Conclusion
This compound 726189 is a promising compound that has been extensively studied for its potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-angiogenic effects make it a promising candidate for the development of new treatments for a range of different diseases. Further research is needed to fully understand the potential of this compound 726189 in these areas.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide 726189 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound 726189 has been shown to exhibit potent anti-cancer activity against a range of different cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-6-7-12(9-14(10)16)17-15(19)11-4-3-5-13(8-11)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHIWVDHNXMKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)
![2-chloro-N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4441014.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
![3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4441045.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4441064.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441074.png)

![N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441101.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B4441107.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methylmethanesulfonamide](/img/structure/B4441108.png)
